molecular formula C16H14Br2Cl2N2Ni B6298168 2,3-Bis[(N-2-chlorophenyl)imino]butane-nickel(II)-dibromide CAS No. 561327-00-2

2,3-Bis[(N-2-chlorophenyl)imino]butane-nickel(II)-dibromide

Cat. No. B6298168
CAS RN: 561327-00-2
M. Wt: 523.7 g/mol
InChI Key: GKVVLILMQSGUIX-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3-Bis[(N-2-chlorophenyl)imino]butane-nickel(II)-dibromide (NiBr2-2,3-Bis) is a coordination compound of nickel with two bromide anions and two 2,3-bis[(N-2-chlorophenyl)imino]butane molecules as the ligands. This compound has a variety of applications in scientific research, including its use as a catalyst in organic synthesis, a reagent in the synthesis of polymers, and a potential inhibitor of enzymes. In

Scientific Research Applications

NiBr2-2,3-Bis has been widely used in scientific research due to its unique properties. It has been used as a catalyst in organic synthesis, as a reagent in the synthesis of polymers, and as a potential inhibitor of enzymes. In addition, it has been used as a ligand in coordination complexes, as a reagent in the formation of novel coordination polymers, and as a reagent in the synthesis of heterocyclic compounds.

Mechanism of Action

The mechanism of action of NiBr2-2,3-Bis is not fully understood. However, it is believed that the nickel(II) center of the compound is able to coordinate with the two bromide anions, forming a coordination complex. This coordination complex is then able to bind with other molecules, such as small organic molecules, polymers, and enzymes, and can catalyze or inhibit certain reactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of NiBr2-2,3-Bis are not fully understood. However, studies have shown that it can act as an inhibitor of certain enzymes, as well as a catalyst for certain organic reactions. It has also been shown to be able to bind with small organic molecules and polymers, which can potentially have an effect on biochemical and physiological processes.

Advantages and Limitations for Lab Experiments

The use of NiBr2-2,3-Bis in lab experiments has several advantages. It is a relatively inexpensive compound, it is widely available, and it is relatively easy to synthesize. In addition, it is a versatile compound that can be used in a variety of reactions, including organic synthesis and the synthesis of coordination polymers. However, there are some limitations to the use of NiBr2-2,3-Bis in lab experiments. It is not as stable as some other compounds and can decompose easily, and its mechanism of action is not fully understood.

Future Directions

The use of NiBr2-2,3-Bis in scientific research has a variety of potential future directions. These include further research into the mechanism of action of the compound, its potential use as an inhibitor of enzymes, its potential use in the synthesis of novel coordination polymers, and its potential use in the synthesis of heterocyclic compounds. In addition, further research into the biochemical and physiological effects of the compound could lead to its potential use in drug development.

Synthesis Methods

The synthesis of NiBr2-2,3-Bis is a multi-step process. The first step involves the preparation of 2,3-bis[(N-2-chlorophenyl)imino]butane, which is produced by the reaction of 2-chlorobenzaldehyde with N-methyl-2-aminopyridine. This is followed by the reaction of the 2,3-bis[(N-2-chlorophenyl)imino]butane with nickel(II) bromide in aqueous solution, which yields NiBr2-2,3-Bis as the product of the reaction.

properties

IUPAC Name

2-N,3-N-bis(2-chlorophenyl)butane-2,3-diimine;dibromonickel
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14Cl2N2.2BrH.Ni/c1-11(19-15-9-5-3-7-13(15)17)12(2)20-16-10-6-4-8-14(16)18;;;/h3-10H,1-2H3;2*1H;/q;;;+2/p-2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKVVLILMQSGUIX-UHFFFAOYSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NC1=CC=CC=C1Cl)C(=NC2=CC=CC=C2Cl)C.[Ni](Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14Br2Cl2N2Ni
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101333966
Record name 2,3-Bis[(N-2-chlorophenyl)imino]butane-nickel(II)-dibromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101333966
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

523.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Bis[(N-2-chlorophenyl)imino]butane-nickel(II)-dibromide

CAS RN

561327-00-2
Record name 2,3-Bis[(N-2-chlorophenyl)imino]butane-nickel(II)-dibromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101333966
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.